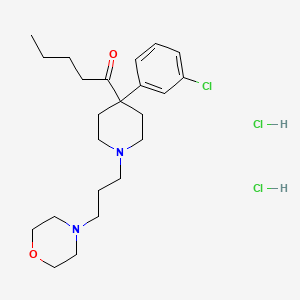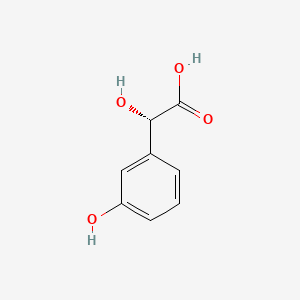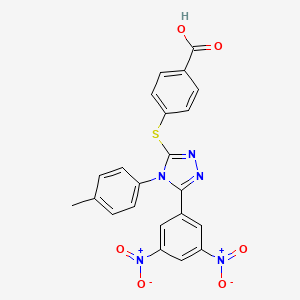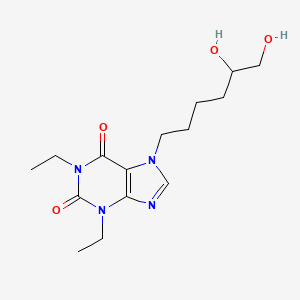
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate is a complex organic compound with the molecular formula C15H24N4O4. It is a derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. This compound is characterized by its unique structure, which includes a xanthine core substituted with diethyl and dihydroxyhexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Alkylation of Xanthine: The xanthine core is first alkylated using ethyl iodide in the presence of a strong base like potassium carbonate to introduce the diethyl groups at positions 1 and 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can lead to the formation of alcohols.
Scientific Research Applications
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A methylxanthine with stimulant properties.
Theobromine: Another methylxanthine found in cocoa and chocolate.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthine derivatives. Its dihydroxyhexyl group provides additional sites for chemical modification and potential interactions with biological targets.
Properties
CAS No. |
86256-99-7 |
|---|---|
Molecular Formula |
C15H24N4O4 |
Molecular Weight |
324.38 g/mol |
IUPAC Name |
7-(5,6-dihydroxyhexyl)-1,3-diethylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-18-13-12(14(22)19(4-2)15(18)23)17(10-16-13)8-6-5-7-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
InChI Key |
YCJFWLOYVCHJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)CCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


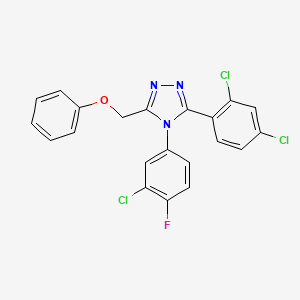
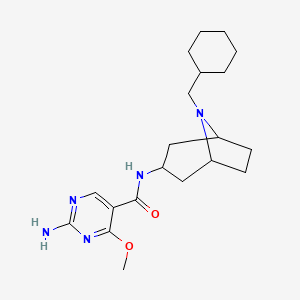
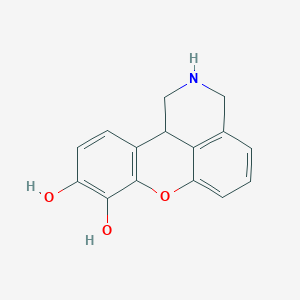

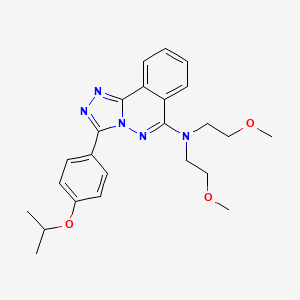
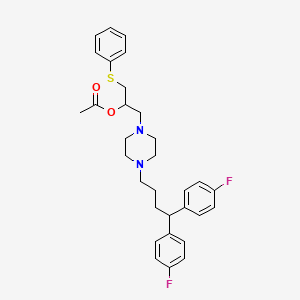
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
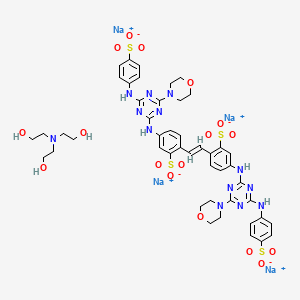
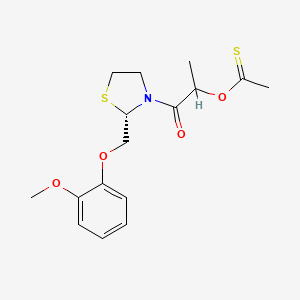
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
